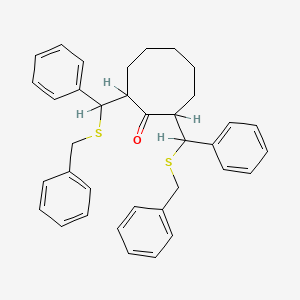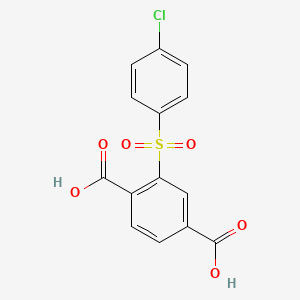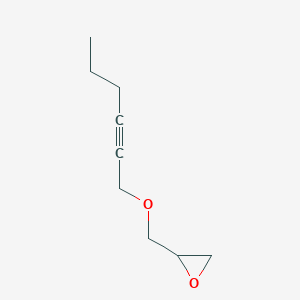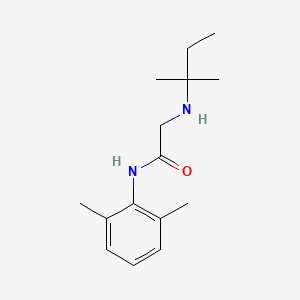
N-(2,6-Dimethylphenyl)-N~2~-(2-methylbutan-2-yl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-Dimethylphenyl)-N~2~-(2-methylbutan-2-yl)glycinamide is an organic compound characterized by its unique structure, which includes a glycinamide backbone substituted with 2,6-dimethylphenyl and 2-methylbutan-2-yl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dimethylphenyl)-N~2~-(2-methylbutan-2-yl)glycinamide typically involves the reaction of 2,6-dimethylaniline with glycine derivatives under specific conditions. One common method includes the use of protecting groups to ensure selective reactions at desired sites. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,6-Dimethylphenyl)-N~2~-(2-methylbutan-2-yl)glycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring or the amide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds or amides.
Aplicaciones Científicas De Investigación
N-(2,6-Dimethylphenyl)-N~2~-(2-methylbutan-2-yl)glycinamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2,6-Dimethylphenyl)-N~2~-(2-methylbutan-2-yl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2,6-Dimethylphenyl)glycinamide
- N-(2-Methylbutan-2-yl)glycinamide
- N-(2,6-Dimethylphenyl)-N~2~-(2-methylpropyl)glycinamide
Uniqueness
N-(2,6-Dimethylphenyl)-N~2~-(2-methylbutan-2-yl)glycinamide is unique due to the presence of both 2,6-dimethylphenyl and 2-methylbutan-2-yl groups, which confer distinct steric and electronic properties. These features influence its reactivity, binding affinity, and overall chemical behavior, distinguishing it from other similar compounds.
This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
50666-70-1 |
|---|---|
Fórmula molecular |
C15H24N2O |
Peso molecular |
248.36 g/mol |
Nombre IUPAC |
N-(2,6-dimethylphenyl)-2-(2-methylbutan-2-ylamino)acetamide |
InChI |
InChI=1S/C15H24N2O/c1-6-15(4,5)16-10-13(18)17-14-11(2)8-7-9-12(14)3/h7-9,16H,6,10H2,1-5H3,(H,17,18) |
Clave InChI |
OHZYFAUEQPFFQZ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)NCC(=O)NC1=C(C=CC=C1C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


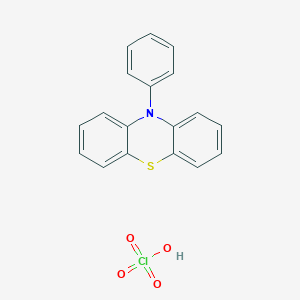
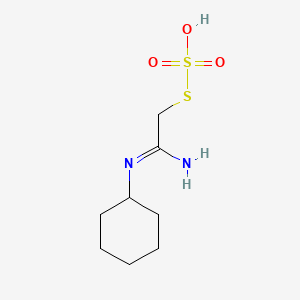
![2-[([1,1'-Biphenyl]-4-yl)methylidene]-N-phenylhydrazine-1-carboximidic acid](/img/structure/B14653185.png)
![Dibenzo[c,g]chrysene](/img/structure/B14653188.png)
![2-[(Chloroacetyl)oxy]ethyl cyclohex-3-ene-1-carboxylate](/img/structure/B14653201.png)
![4-[(E)-(5-Bromopyridin-2-yl)diazenyl]-6-methylbenzene-1,3-diamine](/img/structure/B14653205.png)
![[Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaen-2-yl]methanol](/img/structure/B14653208.png)

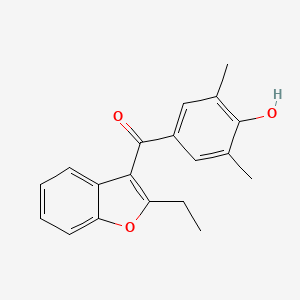
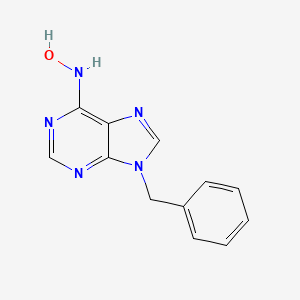
![2-Methyl-1-nitro-4-[(2-nitrophenyl)sulfanyl]benzene](/img/structure/B14653228.png)
